tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate
Overview
Description
Tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate is a complex organic compound featuring a tert-butyl group, azepane rings, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to obtain the final product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and azepane moieties, using reagents such as alkyl halides or acyl chlorides.
Condensation: Condensation reactions can occur between the carbamate group and other functional groups, forming larger molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate include other carbamate derivatives and compounds with azepane rings. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. For example, tert-butyl N-methylcarbamate and tert-butyl N-ethylcarbamate are simpler carbamate derivatives with different chemical properties and uses .
Properties
IUPAC Name |
tert-butyl N-[1-(azepan-1-yl)-3-[4-(azepan-1-yl)-4-oxobutyl]sulfanyl-1-oxopropan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N3O4S/c1-24(2,3)31-23(30)25-20(22(29)27-16-10-6-7-11-17-27)19-32-18-12-13-21(28)26-14-8-4-5-9-15-26/h20H,4-19H2,1-3H3,(H,25,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHJCLCNVDYYAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCCC(=O)N1CCCCCC1)C(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301101165 | |
Record name | Carbamic acid, [2-(hexahydro-1H-azepin-1-yl)-1-[[[4-(hexahydro-1H-azepin-1-yl)-4-oxobutyl]thio]methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301101165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477768-12-0 | |
Record name | Carbamic acid, [2-(hexahydro-1H-azepin-1-yl)-1-[[[4-(hexahydro-1H-azepin-1-yl)-4-oxobutyl]thio]methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477768-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [2-(hexahydro-1H-azepin-1-yl)-1-[[[4-(hexahydro-1H-azepin-1-yl)-4-oxobutyl]thio]methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301101165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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